1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Description
This compound is a pyrrolidine-carboxamide derivative featuring a 4-fluoro-2H-indazole moiety and a pyridin-2-ylmethyl substituent. The fluorine atom at the indazole position and the pyridine-methyl amide group are critical for its electronic and steric properties, influencing solubility, binding affinity, and metabolic stability .
Properties
Molecular Formula |
C18H16FN5O2 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16FN5O2/c19-13-5-3-6-14-16(13)17(23-22-14)24-10-11(8-15(24)25)18(26)21-9-12-4-1-2-7-20-12/h1-7,11H,8-10H2,(H,21,26)(H,22,23) |
InChI Key |
CDYPCIZADPSDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the indazole ring, the introduction of the fluorine atom, and the coupling of the pyridine and pyrrolidine moieties. Common synthetic routes may include:
Formation of the Indazole Ring: This step often involves cyclization reactions using hydrazines and aldehydes or ketones.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The pyridine and pyrrolidine moieties can be coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Research: It is used in studies involving cell signaling pathways, enzyme inhibition, and protein interactions.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indazole moiety can enhance binding affinity and selectivity, while the pyrrolidine and pyridine groups contribute to the compound’s overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related pyrrolidine-carboxamide derivatives:
Key Observations:
Indazole vs. Phenyl/Thiadiazole Moieties : The target compound’s 4-fluoroindazole core may offer superior kinase binding compared to phenyl or thiadiazole derivatives (e.g., ’s compound), as indazole is a common pharmacophore in kinase inhibitors .
Amide Substituents : The pyridin-2-ylmethyl group in the target compound likely enhances π-π stacking interactions compared to benzyl or methoxybenzyl groups (e.g., compounds 4a–4c in ) .
Fluorine Effects : Fluorine in the target compound and derivatives increases lipophilicity and metabolic stability, but may reduce aqueous solubility compared to methoxy or hydroxyl groups .
Physicochemical Properties:
- Solubility : The pyridin-2-ylmethyl group in the target compound may reduce solubility in polar solvents compared to ’s methoxybenzyl derivatives, which have higher polarity .
- Melting Points : Similar compounds (e.g., 4a–4e in ) are reported as white or off-white solids, suggesting the target compound likely shares this property .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
